

# In-Depth Spectroscopic Analysis of 1,2-Bis(tosyloxy)ethane: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Bis(tosyloxy)ethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Bis(tosyloxy)ethane** (CAS No. 6315-52-2), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for its synthesis and spectroscopic characterization.

## Spectroscopic Data Summary

The structural integrity of **1,2-Bis(tosyloxy)ethane** is confirmed through the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for 1,2-Bis(tosyloxy)ethane

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.71	d	4H	Ar-H (ortho to SO <sub>2</sub> )
7.31	d	4H	Ar-H (meta to SO <sub>2</sub> )
4.16	s	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
2.43	s	6H	Ar-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 200 MHz[1]

## Table 2: <sup>13</sup>C NMR Spectroscopic Data for 1,2-Bis(tosyloxy)ethane

A definitive public source for the complete <sup>13</sup>C NMR data with assigned chemical shifts for **1,2-Bis(tosyloxy)ethane** is not readily available in the searched literature. However, spectral databases indicate its availability.[2][3] For research purposes, it is recommended to acquire this data experimentally or consult a specialized spectral database.

## Table 3: IR Spectroscopic Data for 1,2-Bis(tosyloxy)ethane

Detailed IR absorption data with specific wavenumbers for **1,2-Bis(tosyloxy)ethane** is not available in the public search results. Spectroscopic databases are noted to contain this information.[3] Key expected absorptions would include S=O stretching, C-O stretching, and aromatic C-H and C=C stretching.

## Table 4: Mass Spectrometry Data for 1,2-Bis(tosyloxy)ethane

Publicly available mass spectrometry data detailing the molecular ion peak and fragmentation pattern for **1,2-Bis(tosyloxy)ethane** could not be retrieved from the conducted searches.

## Experimental Protocols

### Synthesis of 1,2-Bis(tosyloxy)ethane[1]

A common and effective method for the synthesis of **1,2-Bis(tosyloxy)ethane** involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base.<sup>[1][4]</sup>

Materials:

- Ethylene glycol
- p-Toluenesulfonyl chloride
- Pyridine
- Methanol
- Hydrochloric acid (HCl)
- Ice

Procedure:

- Ethylene glycol (0.3 mol) is dissolved in 150 mL of distilled pyridine, and the solution is cooled in an ice bath.<sup>[1]</sup>
- While maintaining the temperature below 20°C and with mechanical stirring, p-toluenesulfonyl chloride (0.65 mol) is added slowly.<sup>[1]</sup>
- The reaction mixture is stirred for an additional 2.5 hours.<sup>[1]</sup>
- To quench the reaction, a solution of 170 mL of 12 N HCl in 500 mL of ice is added to the mixture.<sup>[1]</sup>
- The resulting solid precipitate is collected by filtration.<sup>[1]</sup>
- The crude product is then recrystallized from 250 mL of refluxing methanol. The solution is cooled to room temperature, and the purified product is collected by filtration.<sup>[1]</sup>
- The final white solid product is dried under a vacuum.<sup>[1]</sup>

## Spectroscopic Analysis Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may vary based on the instrumentation used.

#### NMR Spectroscopy:

- **Sample Preparation:** A sample of **1,2-Bis(tosyloxy)ethane** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- **Data Acquisition:**  $^1\text{H}$  NMR spectra are typically recorded on a 200 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak.

#### IR Spectroscopy:

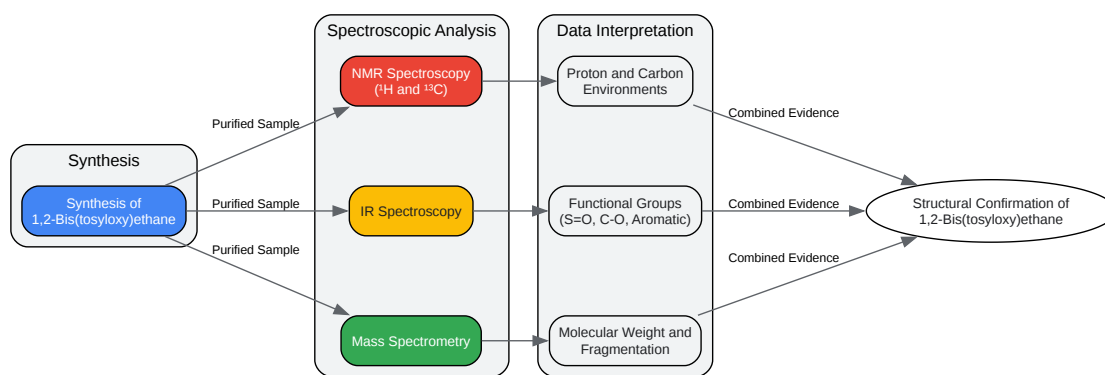
- **Sample Preparation:** An IR spectrum can be obtained using a KBr (potassium bromide) pellet method. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.

#### Mass Spectrometry:

- **Sample Introduction:** The sample can be introduced via direct insertion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Impact (EI) is a common ionization method for this type of molecule.
- **Data Acquisition:** The mass spectrum is recorded, showing the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments.

## Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of using multi-spectroscopic data to confirm the structure of **1,2-Bis(tosyloxy)ethane**.



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Spectroscopic data workflow for structural confirmation.

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## References

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